4-(4-Nitrophenoxy)cyclohexan-1-ol
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Overview
Description
4-(4-Nitrophenoxy)cyclohexan-1-ol is an organic compound with the molecular formula C12H15NO4 It features a cyclohexanol ring substituted with a 4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol typically involves the nucleophilic substitution reaction of 4-nitrophenol with cyclohexanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the cyclohexanol. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: 4-(4-Aminophenoxy)cyclohexan-1-ol
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenoxy)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenoxy)propan-1-ol
- 4-(4-Nitrophenoxy)butan-1-ol
- 4-(4-Nitrophenoxy)pentan-1-ol
Comparison
Compared to similar compounds, 4-(4-Nitrophenoxy)cyclohexan-1-ol has a unique cyclohexanol ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
64935-36-0 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2 |
InChI Key |
NOOUELFGSLSVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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